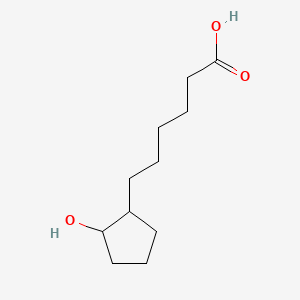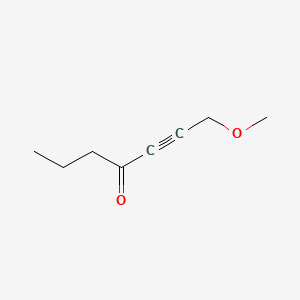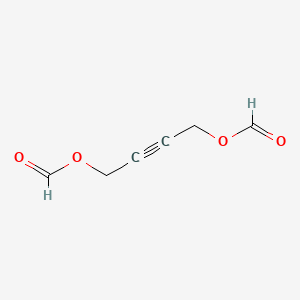
2-Butyne-1,4-diol, diformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyne-1,4-diol, diformate: is an organic compound that is both an alkyne and a diol. It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are replaced by formate groups. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyne-1,4-diol, diformate typically involves the reaction of 2-butyne-1,4-diol with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, with the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where 2-butyne-1,4-diol is reacted with formic acid in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyne-1,4-diol, diformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
2-Butyne-1,4-diol, diformate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-butyne-1,4-diol, diformate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The formate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Butyne-1,4-diol: The parent compound, which has hydroxyl groups instead of formate groups.
1,4-Butanediol: A saturated analogue with no alkyne group.
2-Butene-1,4-diol: An unsaturated analogue with a double bond instead of a triple bond.
Uniqueness: 2-Butyne-1,4-diol, diformate is unique due to the presence of both alkyne and formate groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6O4 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
4-formyloxybut-2-ynyl formate |
InChI |
InChI=1S/C6H6O4/c7-5-9-3-1-2-4-10-6-8/h5-6H,3-4H2 |
Clé InChI |
HXMJIIPXEYHZSK-UHFFFAOYSA-N |
SMILES canonique |
C(C#CCOC=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

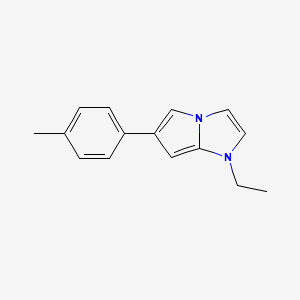
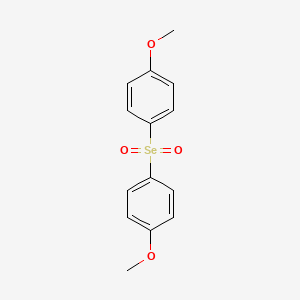

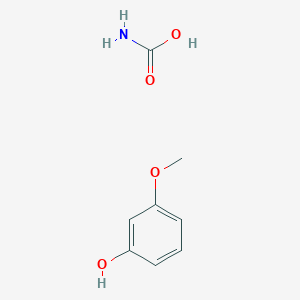
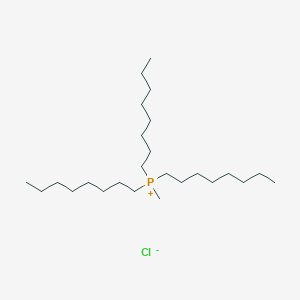



![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
